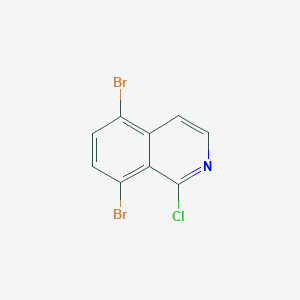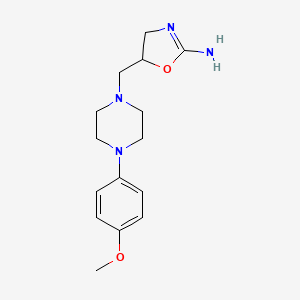
4,5-Dihydro-5-((4-(4-methoxyphenyl)-1-piperazinyl)methyl)-2-oxazolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)-4,5-dihydrooxazol-2-amine is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and an oxazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)-4,5-dihydrooxazol-2-amine typically involves a multi-step process:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxyphenylpiperazine with formaldehyde and a suitable amine to form the piperazine derivative.
Oxazoline Ring Formation: The piperazine derivative is then reacted with an appropriate oxazoline precursor under controlled conditions to form the oxazoline ring.
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the efficiency of the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the oxazoline ring, converting it to an oxazolidine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Oxazolidine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
5-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)-4,5-dihydrooxazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects in treating neurological and psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)-4,5-dihydrooxazol-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurological pathways. This modulation can result in therapeutic effects, such as alleviation of symptoms in psychiatric disorders.
Comparison with Similar Compounds
4-(4-Methoxyphenyl)piperazine: Shares the piperazine and methoxyphenyl moieties but lacks the oxazoline ring.
2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethanol: Similar structure with an ethanol group instead of the oxazoline ring.
Uniqueness: 5-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)-4,5-dihydrooxazol-2-amine is unique due to the presence of both the piperazine and oxazoline rings, which confer distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential therapeutic applications that are not observed in simpler analogs.
Properties
CAS No. |
132786-14-2 |
|---|---|
Molecular Formula |
C15H22N4O2 |
Molecular Weight |
290.36 g/mol |
IUPAC Name |
5-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C15H22N4O2/c1-20-13-4-2-12(3-5-13)19-8-6-18(7-9-19)11-14-10-17-15(16)21-14/h2-5,14H,6-11H2,1H3,(H2,16,17) |
InChI Key |
MBLSJHGGVBNRPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3CN=C(O3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


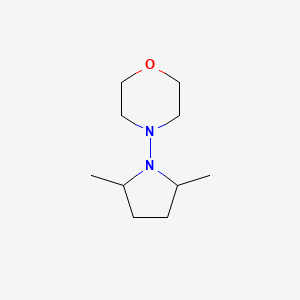

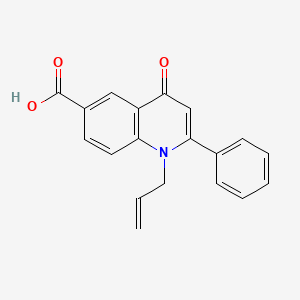

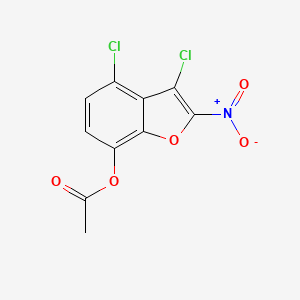

![2-(3-(4-Ethoxy-3,5-dimethoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid](/img/structure/B12879310.png)
![4-(Difluoromethyl)-2-ethylbenzo[d]oxazole](/img/structure/B12879314.png)
![(R)-2'-(Di-m-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12879318.png)
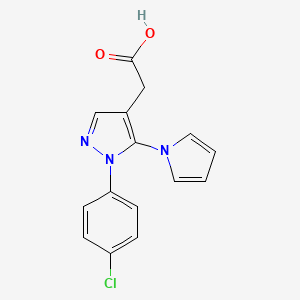
![5-Isoquinolinamine, N-[1-[(3-nitrophenyl)methyl]-3-pyrrolidinyl]-](/img/structure/B12879322.png)


